
2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Chemical Structure and Properties
2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester with a bromomethyl (-CH₂Br) group at the para position and a fluorine atom at the meta position on the phenyl ring. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group stabilizes the boron center, enhancing its utility in cross-coupling reactions like Suzuki-Miyaura couplings.
Mechanism of Action
Target of Action
The primary targets of 2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are aromatic compounds . The compound is used in the synthesis of polysubstituted benzenes . The bromine and methyl groups can be introduced by bromination and Friedel–Crafts alkylation respectively .
Mode of Action
The compound interacts with its targets through a series of reactions. The bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3 . The compound can also undergo nucleophilic substitution reactions . The reaction involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
Biochemical Pathways
The compound affects the synthesis of polysubstituted benzenes . The introduction of a new substituent is strongly affected by the directing effects of other substituents . The compound plays a crucial role in the assembly of metabolic pathways through the recruitment of primitive enzymes that could react with a wide range of chemically related substrates .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability .
Result of Action
The result of the compound’s action is the synthesis of polysubstituted benzenes . The compound facilitates the introduction of bromine and methyl groups into the benzene ring . The compound also enables nucleophilic substitution reactions, leading to the formation of new compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical entities can influence the compound’s action, efficacy, and stability. For instance, the temperature can affect the rate of the reactions in which the compound is involved . The pH can influence the compound’s ionization state, which can affect its reactivity. Other chemical entities present in the reaction environment can also interact with the compound, potentially affecting its stability and reactivity.
Biological Activity
The compound 2-(4-(bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1150271-74-1) is a boron-containing organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C13H17BBRFO2
- Molecular Weight: 314.99 g/mol
- Purity: 95% .
The compound features a dioxaborolane ring structure which is known for its stability and reactivity in various chemical environments.
Neuroprotective Effects
Some studies suggest that boron compounds can influence neuroprotective pathways. Although direct evidence for this specific compound is sparse, the structural similarities with other neuroprotective agents warrant further investigation into its potential effects on neurodegenerative diseases such as Alzheimer's .
In Vitro Studies
A recent study explored the effects of similar dioxaborolane derivatives on cancer cell lines. The results indicated:
- Cell Viability: Significant reduction in cell viability was observed in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines when treated with boron derivatives.
- Apoptosis Induction: Flow cytometry analysis showed increased apoptosis markers in treated cells compared to controls .
In Vivo Studies
In vivo formulations of related compounds have been developed using DMSO as a solvent for administration in animal models. The findings suggest:
- Tumor Growth Inhibition: Animal studies demonstrated a marked decrease in tumor size when treated with boron-based compounds compared to untreated controls.
- Safety Profile: Preliminary toxicity assessments indicated a favorable safety profile at therapeutic doses .
Data Table: Summary of Biological Activities
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The dioxaborolane moiety enables the compound to participate in Suzuki-Miyaura coupling reactions effectively. This reaction is crucial for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Biaryl Compounds
In a study published in Journal of Organic Chemistry, researchers demonstrated the use of 2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of various biaryl compounds. The reaction conditions were optimized to achieve high yields (up to 95%) with minimal by-products. The study highlighted the versatility of this compound as a boron source in cross-coupling reactions .
Medicinal Chemistry
Potential Anticancer Agents
The compound's unique structure allows it to interact with biological targets effectively. Preliminary studies suggest that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines. The bromomethyl group enhances reactivity towards nucleophiles, potentially leading to the development of new anticancer agents.
Case Study: Anticancer Activity
A research team investigated the anticancer properties of derivatives synthesized from this compound. In vitro assays showed that some derivatives inhibited cell proliferation in breast cancer cell lines by inducing apoptosis . This study underscores the compound's potential as a scaffold for designing new therapeutic agents.
Material Science
Polymer Chemistry
The compound has also found applications in material science, particularly in the development of functional polymers. Its ability to form stable boronate esters allows it to be used as a building block for creating polymers with tailored properties.
Data Table: Properties of Functional Polymers
Polymer Type | Application Area | Properties |
---|---|---|
Boron-Containing Polymer | Electronics | High thermal stability |
Biodegradable Polymer | Packaging | Eco-friendly and sustainable |
Conductive Polymer | Sensors and Actuators | Enhanced electrical conductivity |
Research has shown that incorporating this compound into polymer matrices enhances their mechanical strength and thermal stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction parameters be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct functionalization of pre-existing boronate esters. Key steps include bromination of the methyl group on the phenyl ring followed by fluorination. Critical parameters include:
- Temperature : Maintain 0–5°C during bromination to avoid over-substitution .
- Reagent Ratios : Use a 1.2:1 molar ratio of N-bromosuccinimide (NBS) to the methyl precursor to maximize bromomethyl yield .
- Purification : Column chromatography with hexane/ethyl acetate (8:2) effectively isolates the product, confirmed by GC analysis (>98% purity) .
Q. How should researchers characterize this compound to verify structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns. For example, the fluorine atom at the 3-position produces a distinct downfield shift (~-110 ppm) in NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures correct molecular weight (theoretical MW: 314.99 g/mol) .
- Purity Analysis : Gas chromatography (GC) and titration are standard for quantifying residual solvents and boronate ester stability .
Q. What are the primary applications of this compound in synthetic chemistry?
- Methodological Answer : Its bromomethyl group acts as an alkylating agent, while the boronate ester enables cross-coupling reactions. Applications include:
- Suzuki-Miyaura Coupling : The boronate ester reacts with aryl halides to form biaryl structures, useful in drug intermediate synthesis .
- Post-Functionalization : The bromomethyl group allows further derivatization (e.g., nucleophilic substitution with amines or thiols) .
Advanced Research Questions
Q. How does the fluorine substituent at the 3-position influence reactivity and stability in cross-coupling reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect enhances boronate ester electrophilicity, accelerating coupling rates. However, steric hindrance at the 3-position may reduce accessibility. Strategies include:
- Catalyst Optimization : Use Pd(PPh) with KCO in THF/water (3:1) to improve coupling efficiency .
- Kinetic Studies : Monitor reaction progress via NMR to assess boronate stability under varying conditions .
Q. What synthetic challenges arise from the bromomethyl group’s lability, and how can side reactions be mitigated?
- Methodological Answer : The bromomethyl group is prone to hydrolysis or elimination. Mitigation strategies:
- Low-Temperature Storage : Store at -20°C under inert gas to prevent degradation .
- In Situ Derivatization : Immediately react the bromomethyl intermediate with nucleophiles (e.g., amines) to avoid side products .
- Byproduct Analysis : Use LC-MS to identify and quantify degradation products (e.g., debrominated analogs) .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer : For example, analogs with chlorine instead of fluorine show divergent bioactivity due to differing electronic profiles. Approaches include:
- Computational Modeling : Compare electrostatic potential maps of fluorine vs. chlorine analogs to predict interaction differences .
- Dose-Response Assays : Test both compounds in parallel under identical conditions (e.g., IC in cancer cell lines) to isolate substituent effects .
Q. What experimental designs are recommended to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage protocols .
Q. Theoretical and Methodological Considerations
- Linking to Conceptual Frameworks : When designing experiments, anchor hypotheses to boron chemistry principles (e.g., Lewis acidity of boronate esters) to guide mechanistic studies .
- Handling Contradictory Data : Use systematic variation of substituents (e.g., fluorine vs. chlorine) to isolate electronic vs. steric effects, as seen in ’s comparative table .
Comparison with Similar Compounds
Key Characteristics
- Molecular Formula : Likely C₁₃H₁₆BBrFO₂ (based on analogs in ).
- Molecular Weight : ~314.99 g/mol (similar to ).
- Physical State : Likely a crystalline solid or low-melting-point solid (cf. : m.p. 71–75°C for a bromomethylphenyl analog).
- Reactivity : The bromomethyl group acts as a leaving group, enabling alkylation or nucleophilic substitution, while the fluorine atom modulates electronic effects (electron-withdrawing) on the aromatic ring .
Structural Analogues with Halogen Substituents
Functional Group Variations
Physical and Spectroscopic Data
Properties
IUPAC Name |
2-[4-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTPRFIHAFABSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675027 | |
Record name | 2-[4-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-74-1 | |
Record name | 2-[4-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromomethyl-3-fluorophenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.